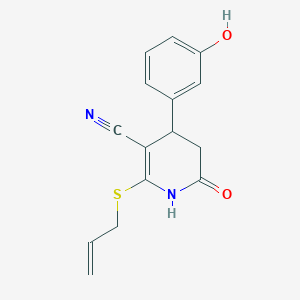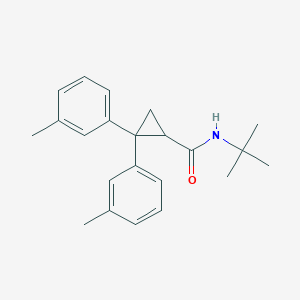![molecular formula C14H10N4OS B4957296 N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide is a chemical compound with the molecular formula C11H9N3O . It is a derivative of isonicotinamide, which is the amide form of isonicotinic acid . Isonicotinamide is an isomer of nicotinamide, which has the carboxamide group in the 3-position .
Molecular Structure Analysis
The molecular structure of N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .Applications De Recherche Scientifique
Supramolecular Chemistry and Crystal Engineering
The crystal structure of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide reveals interesting features. It is a tricationic pro-ligand with pendant alkylated 4-pyridyl arms. The compound forms strong N–H⋯O hydrogen bonds with triflate anions, resulting in a 3D supramolecular synthon. Researchers explore its crystal packing, interaction energies, and surface analysis to understand its behavior in solid-state chemistry .
Anion Receptors and Molecular Recognition
Tridentate pincer ligands, like N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide, can act as anion receptors. Their defined positive charge regions allow them to interact with anions or participate in hydrogen bonding. Investigating their binding affinity for specific anions can lead to applications in sensing, catalysis, and molecular recognition .
Antitubercular Agents
Recent studies highlight the potential of pyrazine derivatives against Mycobacterium tuberculosis (MTB). Analogues of pyrazinamide (PZA) exhibit higher anti-TB activity. Notably, compounds like N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide show promising efficacy, surpassing PZA .
Fungicidal Activity
While not directly studied for fungicidal properties, the structural motifs present in N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide could inspire the design of novel fungicides. Exploring its bioisosterism and modifying its core structure may yield compounds with potent antifungal effects .
Material Science Applications
Heterocyclic compounds, including thiazoles, play essential roles in material science. They find use as fluorescent sensors, dyestuffs, brightening agents, and analytical reagents. Investigating the optical properties and interactions of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide could contribute to these applications .
Orientations Futures
The future directions for research on N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide could involve further exploration of its potential biological activities, given the diverse activities exhibited by thiazole derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential applications.
Mécanisme D'action
Target of Action
The compound N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide, also known as N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide, is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The interaction of the compound with its targets would result in these diverse effects.
Biochemical Pathways
Thiazole derivatives have been known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathway affected.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, thiazole derivatives have been known to have diverse biological activities . Therefore, the results of the compound’s action could range from antioxidant effects to antitumor or cytotoxic effects.
Propriétés
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c19-13(10-4-7-15-8-5-10)18-14-17-12(9-20-14)11-3-1-2-6-16-11/h1-9H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPNEBYWCXISEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4957219.png)
![3-amino-1,1-bis(ethylthio)-4-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrrolo[3,4-c]quinoline-3a,9b-dicarbonitrile](/img/structure/B4957232.png)
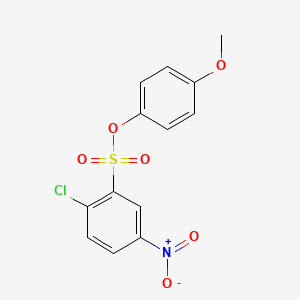
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4957246.png)
![2-methyl-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4957256.png)
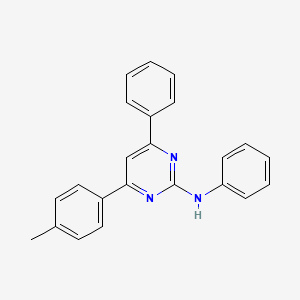
![1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4957267.png)
![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4957274.png)

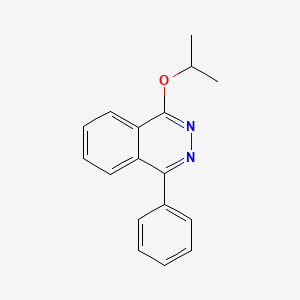
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)

